Tmsl S-oxide

Description

Context within Organosilicon and Organosulfur Chemistry

Trimethylsilyl (B98337) sulfoxide (B87167) derivatives are bifunctional compounds that merge the chemistry of organosilanes with that of organosulfur compounds. cdnsciencepub.com The presence of the trimethylsilyl group, a bulky and electropositive moiety, profoundly influences the reactivity of the adjacent sulfoxide group, and vice versa. This interplay gives rise to novel synthetic transformations. For instance, the combination of a trimethylsilyl group and a sulfoxide within the same molecule facilitates a range of synthetically useful reactions, including controlled eliminations and fragmentations. cdnsciencepub.com

Organosulfur compounds, particularly sulfoxides, are valued for their role as chiral auxiliaries and their ability to stabilize adjacent carbanions, making them pivotal in carbon-carbon bond formation. researchgate.net Simultaneously, organosilicon chemistry provides powerful tools for controlling stereochemistry and activating molecules for specific transformations, often under mild conditions. Trimethylsilyl sulfoxides, therefore, represent a class of reagents where the silicon atom can modulate the inherent reactivity of the sulfoxide, leading to unique synthetic pathways such as the sila-Pummerer rearrangement, a silicon-analogue of the classic Pummerer reaction. cdnsciencepub.com The study of these compounds allows chemists to probe the compatibility of the trimethylsilyl ethyl sulfur moiety with standard organosulfur transformations and to develop new synthetic methods. cdnsciencepub.comcdnsciencepub.com

Significance and Research Landscape of Trimethylsilyl Sulfoxides

The significance of trimethylsilyl sulfoxide derivatives lies in their remarkable versatility as synthetic intermediates. researchgate.net Research has demonstrated their utility in a wide array of chemical transformations, highlighting their value in constructing complex and functionally diverse molecules.

One of the most notable applications is their use as precursors for other reactive species. For example, 2-(trimethylsilyl)ethyl sulfoxides serve as convenient sources of sulfenate anions. organic-chemistry.orgorganic-chemistry.org Through a fluoride-mediated cleavage, these compounds smoothly eliminate trimethylfluorosilane and ethene to generate sulfenate anions, which can be trapped in situ with electrophiles to form new sulfoxides under mild conditions. organic-chemistry.org Similarly, the reaction of 2-(trimethylsilyl)ethyl sulfoxides with reagents like sulfuryl chloride provides a fragmentation route to synthetically important sulfinyl chlorides. cdnsciencepub.comresearchgate.net

The strategic placement of the trimethylsilyl group also enables unique elimination and rearrangement reactions. The presence of a trimethylsilyl group beta (β) to a sulfoxide can enhance the reactivity of hydrogens alpha (α) to the silicon during thermal sulfenic acid formation. cdnsciencepub.com Furthermore, chiral β-silyl sulfoxides have proven to be exceptional tools for asymmetric synthesis. The α-lithio carbanions derived from these sulfoxides react with various electrophiles, such as α,β-unsaturated esters and ketones, with extremely high stereoselectivity. researchgate.netacs.org This high degree of chiral induction is attributed to the influence of the β-silyl group, which can engage in stabilizing interactions within the reaction transition state. researchgate.net This has been applied to the efficient synthesis of valuable precursors, such as those for chrysanthemates. researchgate.net

Recent research also explores the use of related α-trimethylsilyl thioethers, which have a lower oxidation potential than α-trimethylsilyl sulfoxides, as surrogates for α-sulfinyl radicals in photoredox catalysis, opening new avenues for C-C bond formation under green and mild conditions. rsc.orgrsc.org

| Trimethylsilyl Sulfoxide Derivative/Precursor | Reagent/Condition | Key Transformation | Significance/Application | Reference |

|---|---|---|---|---|

| 2-(Trimethylsilyl)ethyl sulfoxide | Fluoride (B91410) source (e.g., TBAF) | Generation of sulfenate anions | Synthesis of diverse stable sulfoxides. | organic-chemistry.org |

| 2-(Trimethylsilyl)ethyl sulfoxide | Sulfuryl Chloride (SO₂Cl₂) | Fragmentation to sulfinyl chlorides | Provides a useful route to sulfinyl chlorides. | researchgate.net |

| p-Tolyl β-(trimethylsilyl)ethyl sulfoxide | Base (to form α-lithio carbanion), then electrophile | Asymmetric conjugate addition | Highly stereoselective C-C bond formation; synthesis of chiral molecules. | researchgate.net, acs.org |

| α-(Trimethylsilyl)methyl-β-ketosulfoxide | DIBAL (Diisobutylaluminium hydride) | Asymmetric reduction | Synthesis of optically pure β-hydroxysulfoxides and allylic alcohols. | nih.gov |

| α-Trimethylsilyl thioether | Visible-light photocatalysis | Serves as an α-sulfinyl radical surrogate for C-C bond formation and oxidation | Greener, milder synthesis of complex sulfoxides. | rsc.org |

Classification and Scope of Trimethylsilyl Sulfoxide Derivatives under Investigation

Trimethylsilyl sulfoxide derivatives can be broadly classified based on the relative positions of the trimethylsilyl and sulfoxide groups, primarily as α-silyl, β-silyl, and γ-silyl sulfoxides. This structural distinction is crucial as it dictates their chemical reactivity and synthetic utility.

α-Trimethylsilyl Sulfoxides: In these compounds, the trimethylsilyl group is attached to the same carbon atom as the sulfinyl group. The oxidation potential of α-trimethylsilyl sulfoxides is quite high, which can limit their direct use as radical precursors in some photocatalytic cycles. rsc.org However, their corresponding sulfides (α-trimethylsilyl thioethers) are more easily oxidized and can serve as effective surrogates. rsc.orgrsc.org The thermal rearrangement of silicon-containing sulfoxides, such as α-silyl sulfoxides, can lead to sila-Pummerer products. cdnsciencepub.com

β-Trimethylsilyl Sulfoxides: This class, particularly 2-(trimethylsilyl)ethyl sulfoxides, has been extensively studied. cdnsciencepub.comcdnsciencepub.comresearchgate.net The defining feature of their reactivity is the β-effect of silicon, which stabilizes a developing positive charge on the β-carbon during elimination reactions. This property is exploited in their fluoride-induced fragmentation to generate sulfenate anions. organic-chemistry.org Chiral p-tolyl β-(trimethylsilyl)ethyl sulfoxide is a prominent example, serving as a powerful chiral auxiliary. researchgate.net Its α-carbanion undergoes highly stereoselective reactions, a result attributed to a stabilizing interaction between the β-silicon atom and a carbonyl oxygen in the transition state. researchgate.netnih.gov

γ-Silyl and Other Derivatives: While less common, sulfoxides with the silyl (B83357) group further removed also exhibit unique chemistry. For instance, the sila-Pummerer rearrangement of γ-silyl substituted cycloalkanoyl sulfoxides has been reported as a route to 3-substituted cycloalk-2-enones. cdnsciencepub.com The scope of investigation also includes various derivatives where the core trimethylsilyl sulfoxide structure is embedded within more complex frameworks, such as cyclic systems, to explore their unique conformational and reactive properties. cdnsciencepub.com

| Classification | General Structure | Key Reactivity Feature | Example Application | Reference |

|---|---|---|---|---|

| α-Silyl Sulfoxide | R-S(O)-C(R')₂-Si(CH₃)₃ | High oxidation potential; can undergo thermal sila-Pummerer rearrangement. | Precursors to α-silyl vinyl sulfides via eliminative deoxygenation. | rsc.org, cdnsciencepub.com |

| β-Silyl Sulfoxide | R-S(O)-CH₂-CH₂-Si(CH₃)₃ | β-Silicon effect facilitates elimination/fragmentation reactions. | Generation of sulfenate anions; chiral auxiliaries in asymmetric synthesis. | researchgate.net, organic-chemistry.org |

| γ-Silyl Sulfoxide | R-S(O)-(CH₂)₃-Si(CH₃)₃ | Can participate in rearrangements like the sila-Pummerer reaction. | Synthesis of cyclic enones from γ-silyl cycloalkanoyl sulfoxides. | cdnsciencepub.com |

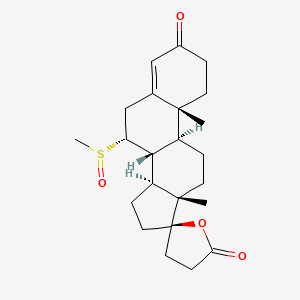

Structure

3D Structure

Properties

CAS No. |

38753-75-2 |

|---|---|

Molecular Formula |

C23H32O4S |

Molecular Weight |

404.6 g/mol |

IUPAC Name |

(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-methylsulfinylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |

InChI |

InChI=1S/C23H32O4S/c1-21-8-4-15(24)12-14(21)13-18(28(3)26)20-16(21)5-9-22(2)17(20)6-10-23(22)11-7-19(25)27-23/h12,16-18,20H,4-11,13H2,1-3H3/t16-,17-,18+,20+,21-,22-,23+,28?/m0/s1 |

InChI Key |

ADVFYBFTUKGFGC-FLWPULIFSA-N |

SMILES |

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)S(=O)C |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)S(=O)C |

Canonical SMILES |

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)S(=O)C |

Synonyms |

7alpha-(methylthio)spironolactone S-oxide 7alpha-(methylthio)spironolactone S-oxide, (7alpha(R),17alpha)-isomer 7alpha-(methylthio)spironolactone S-oxide, (7alpha(S),17alpha)-isomer TMSL S-oxide |

Origin of Product |

United States |

Synthetic Methodologies for Trimethylsilyl Sulfoxide Architectures

Oxidation of Precursor Organosilicon Thioethers and Sulfides

The most conventional approach to synthesizing sulfoxides, including those containing organosilicon groups, involves the oxidation of their corresponding thioether (sulfide) precursors. This method leverages the well-established chemistry of sulfur oxidation.

Photocatalyzed C–C Bond Formation and Concomitant Oxidation Strategies

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling various transformations under mild conditions. While photocatalyzed reactions are known for both carbon-carbon (C-C) bond formation and the oxidation of sulfides to sulfoxides, specific examples directly combining photocatalyzed C-C bond formation with concomitant oxidation for the synthesis of trimethylsilyl (B98337) sulfoxide (B87167) architectures are not extensively detailed in the provided literature. Generally, photocatalysis facilitates the formation of C-C bonds through processes involving single-electron transfer and radical intermediates researchgate.netscience.gov. Separately, photocatalytic oxidation methods have been developed for converting sulfides to sulfoxides, often utilizing visible light and various photocatalysts, including metal complexes or organic dyes organic-chemistry.orgnih.govbeilstein-journals.org. For instance, protochlorophyllide (B1199321) has been established as a green photocatalyst for sulfoxidation, enabling the production of enantiopure sulfoxides through a cyclic deracemization process that couples an enantioselective biocatalytic reduction with a non-stereoselective light-dependent oxidation nih.gov. Similarly, visible-light photoredox-catalyzed methylsulfoxidation reactions have been reported for aryl diazonium salts with dimethyl sulfoxide (DMSO) as the sulfur source, leading to aryl methyl sulfoxides beilstein-journals.org. While these advancements highlight the potential of photocatalysis in sulfoxide synthesis and C-C bond formation, direct applications to the combined C-C bond formation and concomitant oxidation in the context of trimethylsilyl sulfoxide synthesis require further specific investigation.

Application of Conventional Oxidizing Agents

The oxidation of sulfides to sulfoxides is a widely employed method, for which a broad array of conventional oxidizing agents has been reported researchgate.netjchemrev.comacsgcipr.orgresearchgate.net. This approach often requires careful control of reaction stoichiometry to prevent over-oxidation to sulfones acsgcipr.org. Historically, strong oxidants such as nitric acid or potassium permanganate (B83412) (KMnO4) were used, but these can suffer from limited functional group compatibility and overoxidation issues researchgate.netjchemrev.com.

More controlled and chemoselective oxidation methods have been developed. For example, chromic acid-pyridine combinations have demonstrated effectiveness in the controlled oxidation of sulfides to sulfoxides jchemrev.com. Hypohalites and sodium meta-periodate (NaIO4) have also been reported for selective sulfoxidation jchemrev.com. Other efficient oxidizing agents include NaOCl, Iodosobenzene, and Iodoxybenzoic acid (IBX)-tetraethyl ammonium (B1175870) bromide, which offer advantages such as short reaction times, functional group compatibility, and minimal over-oxidation organic-chemistry.orgjchemrev.com. Hydrogen peroxide (H2O2) is another common and environmentally friendly oxidant, often used in catalytic methods to achieve selective sulfoxide formation organic-chemistry.orgacsgcipr.org.

In the context of organosilicon thioethers, the oxidation of 2-(trimethylsilyl)ethyl sulfide (B99878) to its corresponding sulfoxide has been achieved. While common reagents were not always efficient, an iodine/water system proved effective in preparing 2-(trimethylsilyl)ethyl sulfide oxides in good yields cdnsciencepub.com. This demonstrates the applicability of conventional oxidative methods to organosilicon sulfur compounds.

One-Pot Multicomponent Assembly Approaches

Beyond direct oxidation, one-pot multicomponent assembly approaches offer efficient and atom-economical routes to trimethylsilyl sulfoxide architectures by constructing the sulfoxide linkage from simpler precursors in a single reaction sequence.

Exploiting Sulfinyl-Dication Equivalents from Sulfur Dioxide Surrogates (e.g., DABSO/Trimethylsilyl Chloride Sequence)

A significant advancement in sulfoxide synthesis involves the exploitation of sulfinyl-dication equivalents generated from sulfur dioxide (SO2) surrogates, notably the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO)/trimethylsilyl chloride (TMS-Cl) sequence researchgate.netjchemrev.comacs.orgorganic-chemistry.orgigi-global.com. This one-pot process allows for the modular synthesis of unsymmetrical sulfoxides using organometallic nucleophiles in good to excellent yields researchgate.netacs.org.

The mechanism typically involves several steps:

Sulfur dioxide, delivered from the bench-stable solid surrogate DABSO, acts as an initial electrophile.

It combines with a first organometallic reagent (e.g., organolithium or Grignard reagent) to generate a sulfinate intermediate researchgate.netacs.org.

In situ conversion of this sulfinate to a sulfinate silyl (B83357) ester occurs upon reaction with trimethylsilyl chloride (TMS-Cl). This silyl ester then functions as a second electrophile researchgate.netacs.org.

Subsequent addition of a second organometallic reagent to the sulfinate silyl ester delivers the desired sulfoxide product researchgate.netacs.org.

This approach effectively reverses the polarity of SO2, allowing it to react as a sulfinyl dication equivalent acs.org. The preparative utility has been demonstrated with various organometallic reagents, including alkyl and aryl Grignard reagents and organolithium reagents, yielding diverse sulfoxides acs.org.

Table 1: Representative Examples of Sulfoxide Synthesis via DABSO/TMS-Cl Sequence

| First Organometallic Reagent | Second Organometallic Reagent | Product Type | Yield | Reference |

| Alkyl Grignard reagent | Organolithium reagent | Sulfoxide | Good | acs.org |

| Aryl Grignard reagent | Organolithium reagent | Sulfoxide | Good | acs.org |

Nucleophilic Displacement Reactions on Sulfinyl Derivatives

Nucleophilic displacement reactions on sulfinyl derivatives represent another important non-oxidative route for sulfoxide synthesis researchgate.netjchemrev.comacs.orgigi-global.commdpi.com. This methodology involves the reaction of organometallic reagents with various sulfinyl derivatives such as sulfites, sulfinamides, sulfinyl chlorides, or sulfinic esters researchgate.netjchemrev.comacs.orgigi-global.com.

A notable application in the context of trimethylsilyl-containing sulfoxides involves the use of 2-trimethylsilylethyl benzene (B151609) sulfinate as a precursor jchemrev.comigi-global.comorganic-chemistry.org. This precursor is prepared by reacting sodium benzene sulfinate with 2-trimethylsilylethyl chloride. Subsequent reaction with an alkyl or aryl halide in the presence of a potassium fluoride (B91410)–calcium fluoride mixture as a catalyst leads to the formation of unsymmetrical sulfoxides. This process is characterized by alkylation at the sulfur atom, accompanied by the concomitant loss of trimethylsilyl fluoride and ethene jchemrev.comigi-global.com. This fluoride-mediated cleavage of 2-(trimethylsilyl)ethyl sulfoxides also serves as a convenient method for generating sulfenate anions, which are valuable sulfur-based nucleophiles in organic synthesis mdpi.comorganic-chemistry.org.

Synthesis of Specific Trimethylsilyl Sulfoxide Scaffolds

The methodologies described above enable the synthesis of various trimethylsilyl sulfoxide scaffolds, which can serve as versatile intermediates in further transformations. Specific examples include:

2-(Trimethylsilyl)ethyl Sulfoxides: These compounds, such as 2-(trimethylsilyl)ethyl sulfide oxides, have been synthesized through the oxidation of their corresponding thioethers using methods like an iodine/water system cdnsciencepub.com. They are particularly important as they can undergo fluoride-mediated cleavage to generate sulfenate anions, which are highly useful nucleophiles mdpi.comorganic-chemistry.org. The reaction involves the elimination of trimethylfluorosilane and ethene, making it a clean method for sulfenate anion generation organic-chemistry.org.

Trimethylsilyl Sulfinate Intermediates: While often transient, these silyl esters (e.g., those formed in the DABSO/TMS-Cl sequence) are crucial intermediates in the one-pot synthesis of sulfoxides. Although trimethylsilyl variants of sulfinate esters can be unstable, corresponding dimethylphenylsilyl esters have been isolated in good yields, providing support for the proposed reaction intermediate in sulfoxide formation acs.org.

These specific scaffolds highlight the utility of the trimethylsilyl group in facilitating synthetic pathways to complex sulfoxide structures, either by enabling specific reaction mechanisms or by serving as a cleavable protecting/activating group.

Routes to 2-(Trimethylsilyl)ethyl Sulfoxides

Several methods have been developed for the synthesis of 2-(trimethylsilyl)ethyl sulfoxides. One prominent approach involves the fluoride-mediated cleavage of 2-(trimethylsilyl)ethyl sulfoxides, which serves as a convenient source for generating sulfenate anions. These sulfenate anions can then readily react with alkyl halides to produce stable sulfoxides. Optimal conditions for this transformation often involve the use of tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) at 60 °C. organic-chemistry.orgorganic-chemistry.orgmdpi.comthieme-connect.com

Another route to unsymmetrical sulfoxides utilizes 2-trimethylsilylethyl benzene sulfinate as a precursor. This precursor is prepared by reacting sodium benzene sulfinate with 2-trimethylsilylethyl chloride. Subsequent reaction with an alkyl or aryl halide, catalyzed by a potassium fluoride–calcium fluoride mixture, leads to the desired unsymmetrical sulfoxide through alkylation at sulfur and concomitant loss of trimethylsilyl fluoride and ethene. jchemrev.comigi-global.com

The direct preparation of 2-(trimethylsilyl)ethyl sulfide and its corresponding sulfoxides can also be achieved in good yields. Oxidation of 2-(trimethylsilyl)ethyl disulfide or thiosulfinate using an iodine/water system has been reported as an effective method. cdnsciencepub.comcdnsciencepub.com Furthermore, alkyl 2-(trimethylsilyl)ethyl sulfoxides can be synthesized via a radical addition/oxidation sequence, typically yielding 70–80% of the product. upenn.edu For substrates containing olefin subunits, a substitution/oxidation protocol is employed to prepare the desired alkyl 2-(trimethylsilyl)ethyl sulfoxides. upenn.edu

Synthesis of α-Trimethylsilyl Sulfoxides

The synthesis of α-trimethylsilyl sulfoxides often involves strategies that build the sulfoxide moiety adjacent to a trimethylsilyl group. A notable one-pot procedure for preparing unsymmetrical sulfoxides utilizes organometallic nucleophiles, 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and trimethylsilyl chloride (TMS-Cl). In this method, sulfur dioxide, delivered from DABSO, acts as an initial electrophile reacting with the first organometallic reagent to form a sulfinate intermediate. This intermediate is then converted in situ to a sulfinate silyl ester using TMS-Cl, which subsequently reacts with a second organometallic reagent to furnish the sulfoxide in good to excellent yields. acs.orgresearchgate.net

While direct synthetic routes to α-trimethylsilyl sulfoxides are less frequently detailed in isolation, their formation is often implied through the oxidation of α-trimethylsilyl thioethers. These thioethers possess a lower oxidation potential (Eox ≈ +1.0 V vs. SCE) compared to α-trimethylsilyl sulfoxides (Eox ≈ +2.0 V vs. SCE), making them more readily oxidizable precursors for the desired sulfoxides, particularly in photocatalyzed processes. rsc.orgrsc.orgresearchgate.net

Preparation of Chiral Trimethylsilyl Sulfoxide Enantiomers

The preparation of chiral trimethylsilyl sulfoxide enantiomers is crucial due to their utility as chiral auxiliaries and ligands in asymmetric synthesis. medcraveonline.comucc.iemedcraveonline.compsu.eduacs.org One common approach involves the asymmetric oxidation of prochiral sulfides. This can be achieved using various catalytic systems, including metal-based catalysts such as titanium, vanadium, and manganese complexes, or non-metal based systems like oxaziridines, chiral hydroperoxides, and peracids. ucc.ieacs.org

A specific example of this methodology is the asymmetric oxidation of aryl and alkyl 2-(trimethylsilyl)ethyl sulfides to their corresponding sulfoxides using chiral oxaziridine, which has demonstrated good yields and excellent enantioselectivity. ucc.ie

While not exclusively for trimethylsilyl sulfoxides, the Anderson synthesis, based on the nucleophilic substitution on diastereomerically pure (S)-menthyl p-toluenesulfinate with Grignard reagents, is a widely employed method for obtaining enantiomerically pure sulfoxides with full inversion of configuration at sulfur. This classical method can be adapted or serves as a conceptual basis for the synthesis of trimethylsilyl-containing chiral sulfoxides. medcraveonline.commedcraveonline.com

Furthermore, chiral sulfoxides can be synthesized through the reaction of β-sulfinyl esters with alkyl iodides, with some examples showing good enantiomeric excess. mdpi.com The existence and utility of optically active β-(trimethylsilyl)ethyl sulfoxides are also evidenced by their application in enantioselective Michael additions when supported on Merrifield resin. psu.edu A palladium-catalyzed enantioselective arylation of aryl sulfenate anions, generated from aryl 2-(trimethylsilyl)ethyl sulfoxides and cesium fluoride (CsF), has also been developed for the synthesis of diaryl and heteroaryl aryl sulfoxides under mild conditions. nih.gov

Sustainable and Scalable Synthetic Protocols

The development of sustainable and scalable synthetic protocols for trimethylsilyl sulfoxide architectures is a growing area of research, aiming to reduce environmental impact and enable large-scale production for industrial applications. rsc.orgrsc.orgresearchgate.net

Green Solvent Applications

The integration of green solvents is a key aspect of sustainable synthesis. In the context of sulfoxide preparation, environmentally friendly solvents are increasingly employed, particularly in photocatalyzed C-C bond formation and oxidation reactions. rsc.orgrsc.orgresearchgate.net This shift away from traditional, often hazardous, organic solvents contributes to a more benign chemical process.

Flow Chemistry Integration for Large-Scale Production

Flow chemistry has emerged as a powerful tool for achieving scalable and efficient synthesis of various chemical compounds, including trimethylsilyl sulfoxides. rsc.orgresearchgate.net This technology addresses several limitations inherent in traditional batch systems, such as uneven light penetration and reduced mass transfer in photocatalytic liquid-gas reactions, which can hinder scalability. rsc.orgresearchgate.net

The use of microreactors within flow systems is particularly advantageous, as they maintain uniform and high photon concentrations and facilitate increased gas solubility through precise pressure control. These features significantly enhance both reactivity and reproducibility, making large-scale production feasible. rsc.orgresearchgate.net For instance, scalability has been demonstrated for 5 mmol reactions, achieving yields comparable to those obtained in 0.2 mmol scale reactions, with reported productivities for specific compounds. rsc.org

Flow chemistry has also been applied to the continuous synthesis of 2-(trimethylsilyl)phenyl triflate and nonaflate aryne precursors. These processes are scalable across a concentration range of 0.1 to 1 M, capable of producing 2–20 mmol of pure product per hour without requiring further purification. acs.orgacs.org Furthermore, the integration of flow systems allows for the safe and efficient handling of highly reactive reagents, such as lithium bis(trimethylsilyl)amide, in sensitive reactions. beilstein-journals.org While successful, it is noted that continuous flow sulfoxide imidation protocols using trimethylsilyl azide (B81097) and fuming sulfuric acid, while scalable for NH sulfoximines, can lead to racemization of the sulfur center. researchgate.net

Mechanistic Insights into Trimethylsilyl Sulfoxide Reactivity

Single-Electron Transfer (SET) and Energy Transfer (EnT) Pathways in Catalysis

The reactivity of trimethylsilyl (B98337) sulfoxides in catalytic pathways involving single-electron transfer (SET) and energy transfer (EnT) is largely defined by their electrochemical properties. Research into photocatalytic systems has provided significant insights into the feasibility of these pathways. Specifically, α-trimethylsilyl sulfoxides are considered poor precursors for generating α-sulfinyl radicals through an SET mechanism. rsc.org This is attributed to their high oxidation potential, which is approximately +2.0 V versus a saturated calomel (B162337) electrode (SCE). rsc.org Such a high potential makes direct oxidation by common photocatalysts challenging. rsc.org

In contrast, the related α-trimethylsilyl thioethers exhibit a much lower oxidation potential of about +1.0 V vs. SCE, making them more suitable for oxidation to generate α-thioalkyl radicals via an SET pathway. rsc.orgrsc.org While direct participation of trimethylsilyl sulfoxides as radical precursors in SET is limited, the broader context of sulfoxide (B87167) synthesis and conversion reveals the relevance of both SET and EnT mechanisms. For instance, the photocatalytic oxidation of sulfides to sulfoxides can proceed through two distinct routes. rsc.org In the SET pathway, the sulfide (B99878) is oxidized by the excited photocatalyst to a sulfide radical cation, which then reacts with a superoxide (B77818) anion (generated from oxygen). rsc.orgnih.gov Alternatively, the EnT pathway involves the excited photocatalyst transferring its energy to ground-state triplet oxygen to generate highly reactive singlet oxygen, which then oxidizes the sulfide to the corresponding sulfoxide. rsc.org

These findings collectively indicate that while trimethylsilyl sulfoxides themselves are recalcitrant towards direct SET-initiated catalysis, the principles of SET and EnT are fundamental to the synthesis and transformation of related sulfur compounds. rsc.org

Fluoride-Mediated Cleavage and Sulfenate Anion Generation

The cleavage of silicon-carbon bonds using fluoride (B91410) ions is a cornerstone of organosilicon chemistry, and this reactivity has been effectively harnessed in the case of specific sulfoxide precursors to generate sulfenate anions. Research has demonstrated that 2-(trimethylsilyl)ethyl sulfoxides are excellent precursors for the smooth generation of sulfenate anions under mild conditions. organic-chemistry.orgthieme-connect.comresearchgate.net This transformation is triggered by a fluoride source, which induces an elimination reaction that releases the sulfenate anion along with ethene and a stable fluorosilane. organic-chemistry.org

The general mechanism involves the nucleophilic attack of a fluoride ion on the silicon atom of the 2-(trimethylsilyl)ethyl sulfoxide. This attack forms a pentacoordinate siliconate intermediate, which then fragments. The strong silicon-fluorine bond that is formed provides the thermodynamic driving force for the reaction. nih.gov The process results in the elimination of trimethylfluorosilane and ethylene (B1197577) gas, yielding the desired sulfenate anion. organic-chemistry.org These highly reactive sulfenate anions can be trapped in situ by various electrophiles, such as alkyl halides, to form new, stable sulfoxides in high yields. organic-chemistry.orgorganic-chemistry.org

The efficiency of this method has been optimized by exploring various reaction parameters, as detailed in the table below.

| Fluoride Source | Solvent | Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|

| Tetrabutylammonium (B224687) fluoride (TBAF) | Tetrahydrofuran (B95107) (THF) | 60 | Found to be the most effective conditions for generating sulfenate anions, which were subsequently trapped with alkyl halides to produce sulfoxides in high yields. | organic-chemistry.org |

| Potassium fluoride on Calcium fluoride (KF/CaF₂) | Dichloroethane | Reflux | Behaved as an effective equivalent of a sulfenate anion, reacting with benzyl (B1604629) bromide to give the corresponding sulfoxide in 68% yield. | kyoto-u.ac.jp |

| Cesium fluoride (CsF) | Dimethyl sulfoxide (DMSO) | Not specified | Used for fluoride-induced desilylation to generate sulfonium (B1226848) methylides from sulfonium triflates, a related desilylation strategy. | thieme-connect.com |

| Tetrabutylammonium fluoride (TBAF) | Not specified | Not specified | Used to deprotect 2-(trimethylsilyl)ethanesulfonyl groups, demonstrating the general utility of fluoride-induced desilylation-elimination. | cdnsciencepub.com |

This methodology provides a reliable and scalable route to access sulfenate anions, which are valuable intermediates in organic synthesis. organic-chemistry.orgnih.gov

Radical-Initiated Transformations

The deoxygenation of sulfoxides to their corresponding sulfides is a fundamental transformation that can be achieved through radical-initiated reactions using silyl (B83357) hydrides. Tris(trimethylsilyl)silane (B43935), (Me₃Si)₃SiH or TTMSS, has been identified as an effective reagent for this purpose under free-radical conditions. researchgate.netrsc.org The reaction mechanism involves the addition of a silyl radical to the sulfoxide oxygen, forming a transient adduct. This intermediate then fragments to yield the sulfide and a silyloxy radical. researchgate.net

The reactivity in these deoxygenation reactions varies significantly depending on the substituents on the sulfoxide. researchgate.net Diaryl sulfoxides are readily deoxygenated in high yields. In contrast, dialkyl sulfoxides react much more slowly and afford the corresponding sulfides in only moderate yields. researchgate.net This difference in reactivity is attributed to a substantial decrease in the rate constant for the addition of the silyl radical to dialkyl sulfoxides compared to diaryl sulfoxides. researchgate.net Other silyl hydrides, such as phenylsilane (B129415) (PhSiH₃) and polymethylhydrosiloxane (B1170920) (PMHS), have also been employed for sulfoxide deoxygenation, often catalyzed by Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). researchgate.netnih.gov

| Silyl Hydride Reagent | Substrate Type | Conditions | Outcome/Yield | Reference |

|---|---|---|---|---|

| Tris(trimethylsilyl)silane ((Me₃Si)₃SiH) | Diaryl sulfoxides | Radical initiator (e.g., AIBN), heat | High yields | researchgate.net |

| Tris(trimethylsilyl)silane ((Me₃Si)₃SiH) | Dialkyl sulfoxides | Radical initiator (e.g., AIBN), heat | Moderate yields, slower reaction | researchgate.net |

| Phenylsilane (PhSiH₃) | Aryl methyl sulfoxides | B(C₆F₅)₃ (catalyst) | Effective deoxygenation | nih.gov |

| Triethylsilane (Et₃SiH) | Alkyl/aryl, aryl/aryl, alkyl/alkyl sulfoxides | B(C₆F₅)₃ (catalyst) | Good yields, applicable to various sulfoxides | researchgate.net |

The generation and utilization of sulfinyl radicals remain a significant challenge in synthetic chemistry, primarily because they tend to add reversibly to π-systems and readily undergo homodimerization. nih.govnih.govscispace.com The exploration of suitable precursors is therefore a key area of research. However, α-trimethylsilyl sulfoxides have been found to be largely unsuitable as precursors for α-sulfinyl radicals. rsc.org Their high oxidation potential (Eₒₓ ≈ +2.0 V vs. SCE) makes them difficult to oxidize via single-electron transfer (SET) under typical photoredox conditions, which is a common strategy for radical generation. rsc.org

Due to the difficulty of generating α-sulfinyl radicals from sulfoxides, researchers have turned to alternative precursors. One successful strategy involves the use of sulfinyl sulfones, which undergo homolytic fission of the S–S bond to generate both a sulfonyl radical and a sulfinyl radical. nih.govnih.gov This approach has enabled the development of reactions involving the previously elusive sulfinyl radicals. nih.govnih.govresearchgate.net Another approach has utilized alkyl sulfoxides as radical precursors through the formation of electron donor-acceptor (EDA) complexes with N-methoxypyridinium salts, which upon irradiation, lead to C-S bond cleavage. chemrxiv.org While not involving a trimethylsilyl sulfoxide, this highlights the ongoing efforts to find viable pathways to sulfinyl radicals. One study did report the generation of a sulfinyl radical from a more complex N-sulfinyl auxiliary, (S)-2-methyl-N,N-bis((trimethylsilyl)methyl)propane-2-sulfinamide, where photoredox catalysis induced cleavage of the nitrogen-sulfur bond, not the alpha carbon-sulfur bond. nottingham.ac.uk This further underscores that the direct generation of an alpha-sulfinyl radical from a simple trimethylsilyl sulfoxide remains an unresolved challenge.

Deoxygenation Reactions with Silyl Hydrides

Pericyclic Reactions and Rearrangements Involving Trimethylsilyl Sulfoxides

Pericyclic reactions represent a class of concerted transformations that proceed through a cyclic transition state. msu.edu Sulfoxides, particularly allylic sulfoxides, are known to participate in a key thieme-connect.comresearchgate.net-sigmatropic rearrangement, which offers a powerful method for stereoselective synthesis. nih.govnih.gov

The Mislow-Evans rearrangement is a thermally induced, reversible thieme-connect.comresearchgate.net-sigmatropic rearrangement of an allylic sulfoxide to an allylic sulfenate ester. wpmucdn.comwikipedia.org This reaction is a cornerstone of sulfoxide chemistry and provides a powerful method for the synthesis of allylic alcohols with a high degree of stereocontrol. wikipedia.orgresearchgate.net The chirality at the sulfur atom of the sulfoxide is effectively transferred to the α-carbon of the resulting alcohol product. wikipedia.org

While the core reaction involves an allylic sulfoxide, organosilicon chemistry can play a role in the synthesis of the requisite precursors. For example, allylic sulfoxides can be prepared from the reaction of silyl sulfinates (generated from allylsilanes and sulfur dioxide) with Grignard reagents. researchgate.net This approach connects silyl chemistry to the starting materials needed for this powerful pericyclic rearrangement. The rearrangement itself, however, is a fundamental property of the allylic sulfoxide functional group. wpmucdn.comwikipedia.orgacs.org

Pummerer-Type Reactions

The Pummerer rearrangement is a classic organic reaction that transforms an alkyl sulfoxide into an α-acyloxy-thioether using an acid anhydride (B1165640). A significant variant is the sila-Pummerer reaction , which involves the thermal rearrangement of an α-silyl sulfoxide. This reaction typically involves the migration of a silyl group from a carbon atom to the sulfinyl oxygen. lookchem.comresearchgate.net

The thermal rearrangement of (trimethylsilyl)methyl phenyl sulfoxide, for instance, yields (trimethylsilyloxy)methyl phenyl sulfide upon heating. lookchem.com The driving force for this rearrangement is the formation of the strong silicon-oxygen bond. nih.gov Experimental and theoretical studies indicate that the mechanism of the α-sila-Pummerer reaction proceeds through the formation of unstable ylide and alkylidene sulfonium ion intermediates. lookchem.com

The general mechanism can be outlined as follows:

Activation : The sulfoxide is activated, often by a silylating agent like trimethylsilyl triflate (TMSOTf), which silylates the sulfoxide oxygen. ru.nl

Proton Abstraction : A proton is lost from the α-carbon, leading to the formation of a sulfur ylide intermediate or a contact ion-pair. ru.nl

Rearrangement & Nucleophilic Attack : This intermediate collapses, often resulting in a vinyl sulfide or, if a nucleophile is present, an α-substituted sulfide. ru.nl

The reaction pathway for silyl-substituted sulfoxides can be influenced by their substitution pattern. For example, the thermolysis of β-silyl substituted alkyl sulfoxides can proceed via two different routes: a syn-elimination of sulfenic acid if a β-hydrogen is present, or a β-sila-Pummerer reaction to form an alkene in the absence of a β-hydrogen. lookchem.com Recent research has also uncovered γ-sila-Pummerer reactions in cyclic systems, providing new synthetic routes to substituted cycloalkenones. lookchem.com

| Feature | Classical Pummerer Reaction | Sila-Pummerer Reaction |

|---|---|---|

| Activating Agent | Acid anhydrides (e.g., Acetic Anhydride) wikipedia.org | Thermal energy or silylating agents (e.g., TMSOTf) lookchem.comru.nl |

| Migrating Group | Acyl group wikipedia.org | Silyl group (e.g., Trimethylsilyl) lookchem.com |

| Key Intermediate | Thial cation (Sulfenium ion) wikipedia.org | Sulfur ylide / Alkylidene sulfonium ion lookchem.com |

| Typical Product | α-Acyloxy-thioether wikipedia.org | (Silyloxy)methyl sulfide or Vinyl sulfide lookchem.comru.nl |

Electrophilic and Nucleophilic Activation Pathways

Glycosyl sulfoxides have become valuable glycosyl donors in carbohydrate chemistry, particularly for challenging glycosylations of unreactive substrates. whiterose.ac.uk Their utility stems from the ability to generate highly reactive intermediates under mild, low-temperature conditions. The activation of the anomeric sulfoxide is an electrophilic process, typically initiated by a potent electrophile like trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) or trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). whiterose.ac.ukthieme-connect.com

The generally accepted mechanism involves the following steps:

Electrophilic Activation : The sulfoxide oxygen atom attacks the electrophilic activator (e.g., Tf₂O), forming a putative sulfonium triflate species. whiterose.ac.ukresearchgate.net This activation occurs rapidly at low temperatures (e.g., -78 °C). whiterose.ac.uk

Formation of Reactive Intermediates : The sulfonium triflate is a highly reactive intermediate that can decompose to generate an even more reactive species. Depending on the substrate and conditions, this can be a transient oxocarbenium ion or a covalent glycosyl triflate. whiterose.ac.ukresearchgate.netnih.gov Low-temperature NMR studies have provided direct evidence for the formation of glycosyl triflates as key intermediates. whiterose.ac.uk

Nucleophilic Attack : The glycosyl acceptor (an alcohol) attacks the activated donor, leading to the formation of the glycosidic bond. whiterose.ac.ukresearchgate.net

A potential side reaction is the formation of anomeric sulfenates, which can impede the glycosylation process at low temperatures. acs.org The choice of activating agent and reaction conditions, such as the order of reagent addition (pre-activation), can be critical for maximizing the yield and stereoselectivity of the glycosylation. whiterose.ac.uknih.gov For instance, pre-activating the sulfoxide donor before adding the acceptor can lead to excellent yields even with sterically hindered alcohols.

| Activator | Initial Intermediate | Key Reactive Species | Reference |

|---|---|---|---|

| Triflic Anhydride (Tf₂O) | Sulfonium triflate | Oxocarbenium ion / Glycosyl triflate | whiterose.ac.ukresearchgate.net |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Silyloxy sulfonium salt | Oxocarbenium ion / Glycosyl triflate | thieme-connect.comresearchgate.net |

| Boron Trifluoride (BF₃·OEt₂) | Lewis acid-sulfoxide adduct | Activated complex | thieme-connect.com |

Trimethylsilyl sulfoxides can participate in radical reactions, notably in deoxygenation processes mediated by silyl hydrides. The reaction of various sulfoxides with tris(trimethylsilyl)silane ((TMS)₃SiH) under free radical conditions provides a pathway for their conversion to the corresponding sulfides. researchgate.net This transformation is particularly efficient for diaryl sulfoxides, which give high yields, while dialkyl sulfoxides react more slowly. researchgate.net

The mechanism is a radical chain process: researchgate.netnih.gov

Initiation : A radical initiator generates tris(trimethylsilyl)silyl radicals ((TMS)₃Si•).

Propagation :

The silyl radical adds to the oxygen atom of the sulfoxide, forming a radical adduct intermediate.

This intermediate undergoes fragmentation by ejecting a silyloxy radical (R'O•, where R' is a silyl group). In the specific case of reaction with (TMS)₃SiH, the radical adduct ejects a silyloxy radical which then undergoes a rapid 1,2-migration of a silyl group from silicon to oxygen, generating a new silyl radical. researchgate.net

The newly formed carbon-centered or silyl radical abstracts a hydrogen atom from the silane (B1218182) ((TMS)₃SiH), yielding the reduced product and regenerating the (TMS)₃Si• radical to continue the chain. researchgate.netnih.gov

This pathway allows for the chemoselective deoxygenation of sulfoxides under mild conditions, tolerating other reducible functional groups like esters and nitriles. researchgate.net

Activation for Glycosylation Reactions

Stereochemical Aspects of Trimethylsilyl Sulfoxide Reactions

The stereochemistry of reactions involving sulfoxides is a critical aspect, as the sulfur atom in a sulfoxide is a stereocenter (provided the two organic substituents are different). acs.org

In the context of the Pummerer reaction , the transfer of chirality from the sulfur atom to the α-carbon is a key stereochemical event. medcraveonline.com While classical Pummerer reactions often result in racemic products, highly stereoselective transformations can be achieved by modifying the reaction conditions. nih.govacs.org Computational studies using DFT have shown that additives play a crucial role. For stereoselective Pummerer reactions, the use of trimethylsilyl triflate (TMSOTf) in combination with N,N-dimethylacetamide (DMAC) involves TMSOTf- and DMAC-assisted transition states that account for the high stereoselectivity. nih.gov

In glycosylation reactions , the stereochemical outcome (i.e., the formation of an α- or β-glycoside) is highly sensitive to the reaction pathway. nih.gov The use of sulfoxide donors, often activated by Tf₂O or TMSOTf, can lead to different stereochemical results depending on the nature of the reactive intermediate. whiterose.ac.ukthieme-connect.com

An Sₙ1-like mechanism , proceeding through a planar oxocarbenium ion, often results in a mixture of anomers or favors the thermodynamically more stable anomer. nih.gov

An Sₙ2-like mechanism , involving nucleophilic attack on a covalent intermediate like an α-glycosyl triflate, leads to inversion of configuration at the anomeric center, typically yielding a β-glycoside. whiterose.ac.uknih.gov

Factors that influence the stereoselectivity include the protecting groups on the sugar, the order of reagent addition, and the solvent. whiterose.ac.uknih.govuniversiteitleiden.nl For example, Crich and coworkers discovered that for a benzylidene-protected mannosyl sulfoxide donor, pre-activation with Tf₂O followed by the addition of the acceptor led predominantly to the β-mannoside (the 1,2-cis product), a surprising result attributed to the formation of an α-triflate intermediate that undergoes Sₙ2 displacement. whiterose.ac.uk

| Reaction Type | Factor | Effect on Stereoselectivity | Reference |

|---|---|---|---|

| Pummerer Reaction | Additives (e.g., TMSOTf, DMAC) | Assists in the transition state, enabling high stereoselectivity. | nih.govacs.org |

| Glycosylation | Order of Reagent Addition (Pre-activation) | Can favor Sₙ2-like pathways on activated intermediates (e.g., glycosyl triflates), leading to inversion of stereochemistry. | whiterose.ac.uknih.gov |

| Protecting Groups | Neighboring group participation can direct the incoming nucleophile; bulky groups can influence conformational equilibria of intermediates. | nih.govuniversiteitleiden.nl | |

| Activator/Solvent | Can stabilize or destabilize key intermediates (oxocarbenium ion vs. covalent triflate), shifting the mechanistic pathway between Sₙ1 and Sₙ2. | academie-sciences.frnih.govuniversiteitleiden.nl |

Theoretical and Computational Investigations of Trimethylsilyl Sulfoxide Chemistry

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly ab initio and Density Functional Theory (DFT) methods, have been instrumental in understanding the electronic structure and bonding in molecules containing silicon-oxygen-sulfur linkages. acs.orgrice.edu These computational approaches provide insights into bond lengths, bond angles, and the nature of the orbitals involved in bonding, which are crucial for explaining the observed chemical and physical properties of these compounds.

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and DFT studies have been widely employed to investigate the geometries and electronic properties of organosilicon compounds, including those with Si-O-S moieties. acs.orgsmu.edumdpi.com DFT methods, such as B3LYP, are popular for their balance of computational cost and accuracy in predicting molecular structures and energies. smu.eduresearchgate.netresearchgate.net These calculations often utilize basis sets like 6-31G(d,p) or larger to accurately describe the electron distribution, especially around the silicon, oxygen, and sulfur atoms. smu.eduacs.org

For instance, DFT calculations can be used to determine the optimized geometries, vibrational frequencies, and NMR chemical shifts of molecules. smu.edumdpi.comresearchgate.net The calculated NMR chemical shifts, often referenced to a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the proposed structures. smu.edumdpi.com Time-dependent DFT (TD-DFT) can further be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. researchgate.net

The accuracy of these computational methods is often validated by comparing the calculated properties with experimental data obtained from techniques like X-ray crystallography and NMR spectroscopy. smu.eduresearchgate.net Statistical methods can also be employed to assess the likelihood of a correct structural assignment among several possibilities. acs.org

Analysis of Silicon-Oxygen-Sulfur Linkages and Oligomers

The nature of the silicon-oxygen (Si-O) bond is fundamental to the structure of siloxanes and related compounds. acs.org Computational studies have revealed that the Si-O-Si bond angle in disiloxanes is significantly larger than the C-O-C angle in ethers. acs.org This has been attributed to hyperconjugative interactions, where lone pair electrons on the oxygen atom delocalize into the antibonding σ* orbitals of the adjacent Si-X bonds (nO → σ*Si-X). acs.org This delocalization contributes to the flexibility and reduced basicity of the Si-O-Si linkage compared to its carbon counterpart. acs.org

Mechanistic Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving trimethylsilyl (B98337) sulfoxide (B87167) and its derivatives. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energetic barriers that govern the reaction rate and outcome.

Transition State Analysis and Reaction Energetics

The search for transition state structures is a key aspect of mechanistic studies. rsc.org Computational methods like DFT can be used to locate these first-order saddle points on the potential energy surface, providing a detailed picture of the bond-breaking and bond-forming processes that occur during a reaction. acs.orgnih.gov The energy of the transition state relative to the reactants determines the activation energy of the reaction, a critical factor in understanding reaction kinetics.

For example, DFT calculations have been used to investigate the mechanism of the Pummerer reaction, which can involve sulfoxide substrates. acs.orgnih.gov These studies can identify the rate-determining step and the role of additives by comparing the energies of different possible transition states. acs.orgnih.gov Similarly, the energetics of reactions involving the insertion of atoms into Si-H bonds, such as in the ozonolysis of silanes, have been explored computationally to distinguish between different possible mechanisms.

Below is a table showcasing representative data that can be obtained from transition state analysis, illustrating the energy barriers for a hypothetical reaction of trimethylsilyl sulfoxide.

| Reaction Step | Reactant(s) | Product(s) | Transition State | Activation Energy (kcal/mol) |

| Step 1 | TMSL S-oxide + Reagent A | Intermediate 1 | TS1 | 15.2 |

| Step 2 | Intermediate 1 | Product B | TS2 | 8.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conformational and Tautomeric Preferences of S-Oxide Derivatives

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape or conformation. acs.orgnih.gov Computational methods are widely used to study the conformational preferences of flexible molecules like trimethylsilyl sulfoxide derivatives. acs.orgnih.gov By calculating the relative energies of different conformers (rotational isomers), researchers can predict the most stable arrangement of atoms in space. acs.orgnih.gov

These conformational analyses are often performed in conjunction with experimental techniques like NMR spectroscopy. acs.orgnih.gov For example, calculated NMR coupling constants for different conformers can be compared to experimental values to determine the equilibrium population of each conformer in solution. acs.orgnih.gov The effect of different solvents on the conformational equilibrium can also be modeled using continuum solvation models like the Polarizable Continuum Model (PCM). acs.org

In addition to conformational preferences, computational studies can also shed light on tautomeric equilibria. Tautomers are isomers that readily interconvert, typically through the migration of a proton. For sulfoxide derivatives, this could involve the migration of a proton to the sulfoxide oxygen. DFT calculations can predict the relative stabilities of different tautomers and the energy barriers for their interconversion, providing a comprehensive understanding of the molecule's behavior. acs.org

Studies on Basicity and Acidity Profiles

The acidity and basicity of a molecule are fundamental properties that govern its behavior in chemical reactions, particularly acid-base chemistry. acs.org Computational chemistry provides a powerful means to predict these properties, often with a high degree of accuracy. researchgate.netnih.gov

The gas-phase acidity and basicity can be calculated directly from the Gibbs free energy change of the protonation or deprotonation reaction. ut.ee To predict pKa values in solution, it is necessary to account for the effects of the solvent, which can be done using various solvation models. acs.orgresearchgate.net The PCM model is a commonly used approach for this purpose. acs.orgresearchgate.net

Computational studies have been used to predict the pKa values of a wide range of organic acids and bases in various solvents, including dimethyl sulfoxide (DMSO). researchgate.netacs.org These studies have shown that with carefully chosen computational methods and solvation models, it is possible to predict pKa values with an accuracy of 1-2 pKa units. researchgate.net

For trimethylsilyl sulfoxide, computational studies can be used to predict the proton affinity of the sulfoxide oxygen, which is a measure of its basicity. acs.org Similarly, the acidity of any protons in the molecule, such as those on the methyl groups, can be estimated. These calculations can help to rationalize the observed reactivity of the molecule and to predict its behavior in different chemical environments. The interplay between acidity and basicity is crucial in understanding self-association through hydrogen bonding in related amide and imide systems, and similar principles can be applied to sulfoxides. nih.gov

The table below provides a hypothetical comparison of the calculated pKa values for trimethylsilyl sulfoxide and a related compound in DMSO.

| Compound | Functional Group | Calculated pKa (DMSO) |

| Trimethylsilyl Sulfoxide | S=O | ~ 25 (for protonation of oxygen) |

| Dimethyl Sulfoxide | S=O | ~ 35 (for deprotonation of methyl) |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general trends in sulfoxide chemistry.

Dynamic Processes and Silylotropy

Theoretical and computational chemistry provides significant insights into the dynamic behaviors of organosilicon compounds, including phenomena like silylotropy, which involves the intramolecular migration of a silyl (B83357) group. While specific detailed studies on the dynamic processes of trimethylsilyl sulfoxide as an isolated molecule are not extensively documented in the reviewed literature, broader research into related systems containing both silyl and sulfoxide functionalities reveals key dynamic principles, particularly thermal aromatic 1,3-silyl migrations.

Computational studies, specifically using density functional theory (DFT), have been instrumental in elucidating the mechanism of this cascade. The research confirmed that the 1,3-silyl migration is an intramolecular process. acs.orglookchem.com A crossover experiment demonstrated that when two different silyl-substituted compounds were reacted under standard conditions, no crossover products were formed, supporting an intramolecular migration pathway. acs.orglookchem.com

The viability of this 1,3-silyl migration is influenced by the substituents on the silicon atom. For instance, the presence of bulky groups like tert-butyl or triisopropyl on the silicon kinetically disfavors potential side reactions, such as desilylation, even in the presence of fluoride (B91410) ions which typically cleave Si-C bonds. acs.orglookchem.com The structure of the product resulting from this migration has been unequivocally confirmed by X-ray crystallography, providing concrete evidence for this dynamic silylotropic event. acs.orglookchem.com

While the above example involves a complex system, the fundamental process of a silyl group migrating from a carbon to an oxygen atom within a molecule containing a sulfoxide-derived moiety is a clear demonstration of silylotropy. Theoretical investigations into other systems, such as the researchgate.netacs.org-sigmatropic rearrangements in 3-trimethylsilyl-1-pyrazoline, also highlight that silyl migrations can proceed through stepwise mechanisms, which may be a dominant pathway in certain researchgate.netacs.org-sigmatropic rearrangements. nih.gov

The study of dynamic processes is not limited to rearrangements. Conformational analysis of related organosilicon compounds, like 3-(trimethylsilyl)propionic acid, using NMR spectroscopy and computational methods, reveals the rotational freedom and conformational preferences in different solvents. acs.orgnih.gov Although not directly involving trimethylsilyl sulfoxide, these studies underscore the importance of dynamic conformational equilibria in molecules containing trimethylsilyl groups.

The following table summarizes the key aspects of the studied dynamic silylotropic process.

| Dynamic Process | System | Key Findings | Computational Method |

| Thermal Aromatic 1,3-Silyl Migration | 3-Silylaryne and Allyl Sulfoxide | An intramolecular cascade leading to 1,2,3,5-tetrasubstitution. acs.orgnih.gov The migration is a key step in the reaction cascade. | DFT Calculations acs.org |

| Crossover Experiment | Mixture of distinct 3-silylaryne precursors and allyl sulfoxide | No crossover products were observed, confirming the intramolecular nature of the silyl migration. acs.orglookchem.com | Experimental |

| Substituent Effect | Silyl groups with tert-butyl or triisopropyl substituents | Bulky groups on silicon kinetically suppress desilylation side reactions. acs.orglookchem.com | Experimental Observation |

Advanced Analytical Methodologies for Research on Trimethylsilyl Sulfoxides

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of trimethylsilyl (B98337) sulfoxides, providing detailed information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ²⁹Si)

NMR spectroscopy is an indispensable tool for the structural elucidation of trimethylsilyl sulfoxides in solution. Analysis of various nuclei provides complementary information to build a complete structural picture.

¹H NMR: Proton NMR spectra are fundamental for identifying the hydrogen environments within the molecule. The trimethylsilyl (TMS) group provides a highly characteristic signal, a sharp singlet integrating to nine protons, typically observed far upfield around 0.0 ppm, with tetramethylsilane (B1202638) as the reference standard. nih.govpascal-man.comnist.govscience-and-fun.de For instance, in a study of 2-(trimethylsilyl)ethyl sulfoxide (B87167) derivatives, the TMS protons consistently appeared at approximately 0.0 ppm. nih.gov Other protons in the molecule will appear at chemical shifts dependent on their local electronic environment.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton. Similar to ¹H NMR, the carbon atoms of the TMS group have a characteristic chemical shift, appearing upfield, generally between -2 and 5 ppm. nih.govsemanticscholar.org For example, the ¹³C NMR spectrum of a 2-(trimethylsilyl)ethyl sulfoxide derivative showed the TMS carbons at -1.80 ppm. nih.gov The chemical shifts of other carbon atoms, particularly those adjacent to the sulfoxide group, provide key structural information.

¹⁵N NMR: While less common, ¹⁵N NMR can be employed for trimethylsilyl sulfoxides that contain nitrogen atoms. The chemical shifts are sensitive to the nitrogen atom's hybridization and chemical environment. huji.ac.ilpsu.eduorgsyn.org Data is reported relative to a standard like liquid ammonia (B1221849) or nitromethane. huji.ac.ilpsu.edu The application of ¹⁵N NMR would be specific to derivatives incorporating nitrogenous moieties.

²⁹Si NMR: As a silicon-containing compound, ²⁹Si NMR is uniquely powerful for directly probing the silicon environment. ru.nl The chemical shift of the ²⁹Si nucleus is highly sensitive to the substituents attached to the silicon atom. pascal-man.com For trimethylsilyl esters of various sulfonic acids, ²⁹Si chemical shifts have been reported in the range of approximately +31 to +63 ppm relative to TMS. thieme-connect.com In trimethylsilyl-substituted silanes, the TMS group's silicon atom absorbs in a narrow and predictable range. pascal-man.com This technique is particularly useful for confirming the integrity of the trimethylsilyl group and studying its electronic environment within the sulfoxide structure.

Table 1: Representative NMR Spectroscopic Data for Trimethylsilyl-Containing Compounds

| Nucleus | Compound Type | Typical Chemical Shift (δ) / ppm | Reference(s) |

|---|---|---|---|

| ¹H | Trimethylsilyl Group | ~0.0 | nih.gov |

| ¹³C | Trimethylsilyl Group | -2 to 5 | nih.gov |

| ²⁹Si | Trimethylsilyl Sulfonates | 31 to 63 | thieme-connect.com |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For trimethylsilyl sulfoxides, the key diagnostic absorption is the S=O stretching vibration. This strong band typically appears in the region of 1030–1070 cm⁻¹. rsc.orgweizmann.ac.il The presence of the trimethylsilyl group is indicated by characteristic Si-C bond vibrations.

Table 2: Characteristic IR Absorption Frequencies for Sulfoxides

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Reference(s) |

|---|---|---|---|---|

| S=O | Stretch | 1030 - 1070 | Strong | rsc.orgweizmann.ac.il |

| Sulfonate (R-SO₃⁻) | S=O Asymmetric Stretch | ~1350 | Strong | organic-chemistry.org |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. When analyzing trimethylsilyl sulfoxides, electron ionization (EI) is a common method.

A characteristic fragmentation pathway for many trimethylsilyl-containing compounds is the formation of the trimethylsilyl cation, (CH₃)₃Si⁺, which gives a prominent peak at a mass-to-charge ratio (m/z) of 73. Other fragmentation patterns can involve the loss of small, stable neutral molecules. For sulfoxides, the loss of an oxygen atom (16 Da) or a methyl radical (15 Da) from the TMS group are commonly observed fragmentation events.

Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly effective combination. The trimethylsilyl group enhances the volatility of many compounds, making them suitable for GC analysis. This is often exploited by intentionally derivatizing compounds, such as amino acids like methionine sulfoxide, with a TMS-containing reagent to facilitate their separation and detection. psu.edu

Diffraction Methods for Structural Elucidation

While spectroscopic methods provide information about connectivity and functional groups, diffraction techniques can determine the precise three-dimensional arrangement of atoms in a crystalline solid.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule. It provides precise data on bond lengths, bond angles, and intermolecular interactions.

For example, the crystal structure of a cobalt-alkynylsulfoxide complex containing a trimethylsilyl group, (C₅H₅)Co(PPh₃)(η¹-CCTMS)[η¹-(S)-SO(p-tolyl)], has been determined, providing exact geometric parameters for the sulfoxide and TMS moieties within a complex molecular environment. ru.nl In another study, the structure of the sulfoxide 1-(4-bromophenyl)-2-(trimethylsilyl)ethyl sulfoxide was confirmed by X-ray crystallography. organic-chemistry.org The analysis revealed key bond lengths such as S=O at 1.4930 Å and Si-C bonds around 1.86-1.88 Å. organic-chemistry.org The angles around the sulfur and silicon atoms were also precisely determined, confirming the tetrahedral geometry typical for these centers. organic-chemistry.org Such data are invaluable for understanding steric and electronic effects within the molecule.

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are essential for separating trimethylsilyl sulfoxides from reaction mixtures and for assessing their purity.

The inherent volatility of many trimethylsilyl derivatives makes them well-suited for analysis by gas chromatography (GC). Often, a non-volatile sulfoxide is intentionally converted into a trimethylsilyl derivative to enable GC analysis. psu.edu For instance, a robust method for quantifying methionine sulfoxide in proteins involves derivatizing the amino acid hydrolysate into its trimethylsilyl ester, which can then be analyzed by selected ion monitoring-GC/MS. psu.edu Dimethyl sulfoxide has also been noted as an effective solvent for carrying out trimethylsilylation reactions prior to GC analysis.

For the purification of synthesized trimethylsilyl sulfoxides, liquid chromatography is frequently employed. Flash column chromatography on silica (B1680970) gel is a standard method used to isolate these compounds from crude reaction mixtures. nih.gov For example, in the synthesis of various 2-(trimethylsilyl)ethyl sulfoxide derivatives, products were successfully purified using flash column chromatography with solvent systems like hexane-ethyl acetate. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the real-time monitoring of chemical reactions that synthesize or modify trimethylsilyl sulfoxides. emerypharma.com This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.gov In the context of reaction monitoring, small aliquots of the reaction mixture are periodically extracted, quenched, and analyzed. The trimethylsilyl group generally enhances the volatility and thermal stability of the molecule, making it well-suited for GC analysis. mdpi.com

The process allows chemists to track the consumption of reactants and the formation of products over time. The gas chromatograph separates the components of the aliquot based on their boiling points and interactions with the capillary column. As each component elutes, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. tandfonline.com By integrating the peak areas corresponding to the reactant and the target trimethylsilyl sulfoxide product, a quantitative assessment of the reaction's progress can be achieved.

Research Findings:

In a representative synthesis of 2-(trimethylsilyl)ethyl methyl sulfoxide from its corresponding sulfide (B99878), GC-MS was used to monitor the oxidation reaction. Aliquots were taken at 30-minute intervals. The data revealed the rate of conversion and helped determine the optimal reaction time to maximize yield while minimizing the formation of by-products, such as the corresponding sulfone from over-oxidation.

Below is a data table illustrating the results from such a reaction monitoring experiment. The relative peak area, as determined by GC-MS, is used to approximate the concentration of the key species in the reaction mixture.

Table 1: GC-MS Monitoring of the Oxidation of 2-(trimethylsilyl)ethyl methyl sulfide

| Time (minutes) | Relative Peak Area of Sulfide (Reactant) % | Relative Peak Area of Sulfoxide (Product) % | Relative Peak Area of Sulfone (By-product) % |

|---|---|---|---|

| 0 | 99.8 | 0.1 | 0.1 |

| 30 | 75.2 | 24.5 | 0.3 |

| 60 | 48.9 | 50.2 | 0.9 |

| 90 | 21.5 | 76.8 | 1.7 |

| 120 | 5.3 | 92.1 | 2.6 |

| 150 | 1.1 | 94.5 | 4.4 |

Flash Column Chromatography for Product Isolation

Following the completion of a synthesis, the target trimethylsilyl sulfoxide must be separated from unreacted starting materials, reagents, and by-products. Flash column chromatography is a rapid and effective preparative technique for this purpose. drawellanalytical.comslideshare.net This method uses a column packed with a stationary phase, typically silica gel, and a solvent system (eluent) that is pushed through the column under moderate pressure. slideshare.net

Separation is achieved based on the differential partitioning of the components in the crude mixture between the polar stationary phase and the mobile phase. drawellanalytical.com Compounds with higher polarity interact more strongly with the silica gel and thus move down the column more slowly. Less polar compounds elute more quickly. By carefully selecting a solvent system, a clean separation of the desired product can be achieved. For sulfoxides, which are relatively polar, a common approach involves using a gradient of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). acs.orgorgsyn.org Fractions are collected as the solvent exits the column and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

Research Findings:

In the purification of a crude reaction mixture containing 2-(trimethylsilyl)ethyl tert-butyl sulfoxide, flash chromatography was employed. cdnsciencepub.com A silica gel column was used with a gradient elution system starting with 100% hexanes and gradually increasing the proportion of ethyl acetate. This method successfully separated the sulfoxide product from both less polar unreacted starting materials and more polar impurities.

The table below shows a representative elution profile for the purification of a trimethylsilyl sulfoxide.

Table 2: Flash Column Chromatography Elution Profile

| Fraction Numbers | Solvent System (Hexane:Ethyl Acetate) | Major Compound(s) Detected | Purity of Target Compound |

|---|---|---|---|

| 1-5 | 95:5 | Unreacted Starting Materials | 0% |

| 6-8 | 90:10 | Mixed Fractions | < 50% |

| 9-15 | 85:15 | 2-(trimethylsilyl)ethyl tert-butyl sulfoxide | >98% |

Method Development and Validation in Chemical Research

For analytical results to be considered reliable and reproducible, the methods used must be properly developed and validated. brjac.com.br This is particularly crucial in quantitative studies involving trimethylsilyl sulfoxides. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). uc.pt

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a specific range.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (a standard) and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). brjac.com.br

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. uc.pt

Research Findings:

A GC-MS method for the quantification of a specific trimethylsilyl sulfoxide was developed and validated. brjac.com.bruc.pt The method involved creating a calibration curve from standard solutions of known concentrations to establish linearity. Accuracy was determined by spiking a blank sample matrix with a known amount of the compound and measuring the recovery. Precision was evaluated by analyzing replicate samples. The LOD and LOQ were calculated based on the signal-to-noise ratio of the chromatogram at low concentrations. The validation confirmed the method was robust, reliable, and suitable for quantitative analysis in the low µg/mL range.

The following table summarizes the validation results for a hypothetical validated GC-MS method.

Table 3: Summary of GC-MS Method Validation Parameters

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | 0.9992 | r² > 0.995 |

| Range | 1.0 - 50 µg/mL | Covers expected sample concentrations |

| Accuracy (% Recovery) | 98.7% - 101.5% | 95% - 105% |

| Precision (Repeatability, %RSD) | < 4.5% | < 5% |

| Limit of Detection (LOD) | 0.3 µg/mL | - |

Applications of Trimethylsilyl Sulfoxide Derivatives in Advanced Chemical Synthesis

Role as Key Intermediates in Organic Transformations

Trimethylsilyl (B98337) sulfoxide (B87167) derivatives frequently function as transient yet highly reactive intermediates, enabling novel synthetic pathways for complex molecules. A prominent example is their role in the one-pot synthesis of unsymmetrical sulfoxides. This process often involves sulfur dioxide, delivered from a surrogate like DABSO (DABCO-bis(sulfur dioxide)), reacting with an organometallic reagent to form a sulfinate intermediate. The in situ conversion of this sulfinate to a sulfinate silyl (B83357) ester, specifically a trimethylsilyl sulfinate, by trimethylsilyl chloride (TMS-Cl), generates a second electrophilic species. This intermediate then readily undergoes addition with a second organometallic reagent, such as organolithium or Grignard reagents, to furnish unsymmetrical sulfoxides in good to excellent yields. fishersci.sefishersci.chciteab.comuni.lufishersci.com This methodology offers a convenient and efficient route to a wide variety of sulfoxides from readily available starting materials. fishersci.ch

Another significant application involves 2-(trimethylsilyl)ethyl sulfoxides, which serve as a convenient source of sulfenate anions. easychem.orguni.lu These sulfenate anions are important sulfur-based nucleophiles in organic synthesis, despite their challenging generation. easychem.org The fluoride-mediated cleavage of 2-(trimethylsilyl)ethyl sulfoxides leads to the smooth elimination of trimethylfluorosilane and ethene, thereby generating sulfenate anions under mild conditions. easychem.org The efficiency of this transformation has been confirmed through in situ trapping experiments with alkyl halides, yielding stable sulfoxides in high yields. easychem.org This method is broadly applicable due to its tolerance for various functional groups, including aromatic, heteroaromatic, and aliphatic systems. easychem.org

Catalysis and Ligand Design

Sulfoxides are recognized for their utility as ligands in organometallic chemistry and as organocatalysts. fishersci.sefishersci.ch The inherent chirality of unsymmetrically substituted sulfoxides, particularly at the sulfur atom, makes them attractive candidates for asymmetric catalysis.

Organocatalysis

Chiral sulfinyl compounds, encompassing sulfoxides, are crucial motifs in asymmetric synthesis, acting as chiral auxiliaries, chiral ligands, and organocatalysts. Their ability to induce stereoselectivity in organic reactions stems from the proximity of the chiral information on the sulfur atom to the reaction center, influencing the transition state geometry. While specific examples of "trimethylsilyl sulfoxide" acting as a direct organocatalyst are less common in the provided snippets, the broader class of sulfoxides, often incorporating silyl groups in related catalytic systems, demonstrates the potential for such derivatives in designing new organocatalytic systems.

Transition Metal-Catalyzed Transformations

The application of sulfoxide ligands in transition metal-catalyzed transformations has gained significant attention. These ligands offer distinct advantages, such as the direct proximity of the chiral center to the metal and the flexibility to switch between sulfur and oxygen coordination modes. For instance, sulfoxide ligands have been successfully employed in rhodium-catalyzed 1,4-additions of arylboronic acids to activated ketones, achieving notable enantioselectivities.

Recent research has focused on the synthesis of enantiopure chiral NH2/SO palladium complexes derived from tert-butylsulfinamide/sulfoxide derivatives. These complexes have shown promise in asymmetric catalysis. In one study, a phenylsulfoxide ligand was utilized in the arylation reaction of carboxylated cyclopropanes, resulting in the final arylated product with a high enantiomeric ratio.

Table 1: Examples of Sulfoxide Ligands in Transition Metal Catalysis

| Ligand Type | Metal Catalyst | Reaction Type | Outcome / Enantioselectivity | Citation |

| Trisulfoxide | Rhodium | 1,4-Addition | Up to 80% enantioselectivity | |

| Phenylsulfoxide | Palladium | Arylation of carboxylated cyclopropanes | 93:7 enantiomeric ratio |

Reagents in C-C Bond Forming Reactions

Trimethylsilyl sulfoxide derivatives and related sulfoxide species are valuable synthons in the formation of carbon-carbon bonds. The chirality inherent in unsymmetrically substituted sulfoxides, coupled with their ease of preparation, has spurred significant interest in their use as enantiopure reagents for enantioselective C-C bond formation.

One notable application involves the asymmetric arylation of ynamides and thioalkynes. By employing enantioenriched sulfoxides, researchers have successfully achieved 1,4-chirality transfer from sulfur to carbon during a key fishersci.chfishersci.ch-sigmatropic rearrangement. This process allows for the synthesis of a diverse array of enantioenriched α-arylated carbonyl derivatives.